2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide
Description
2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide (CAS: 331260-78-7) is a complex acetamide derivative featuring a central acetamide core substituted with multiple aromatic rings and ether linkages. Its structure includes two phenyl groups, one of which is acetylated, connected via phenoxy bridges. The compound’s extended conjugation and polar groups may enhance solubility and bioavailability compared to simpler acetamides .
Properties
Molecular Formula |
C34H28N2O4 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
2-phenyl-N-[4-[3-[4-[(2-phenylacetyl)amino]phenoxy]phenoxy]phenyl]acetamide |
InChI |
InChI=1S/C34H28N2O4/c37-33(22-25-8-3-1-4-9-25)35-27-14-18-29(19-15-27)39-31-12-7-13-32(24-31)40-30-20-16-28(17-21-30)36-34(38)23-26-10-5-2-6-11-26/h1-21,24H,22-23H2,(H,35,37)(H,36,38) |
InChI Key |
ZUQMHADEHAPPMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC3=CC(=CC=C3)OC4=CC=C(C=C4)NC(=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.
Amide Bond Formation: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution for Ether Formation
The phenoxy linkages in the structure are typically formed via nucleophilic aromatic substitution (SNAr). For example:
-
Reactants : Halogenated aromatic intermediates (e.g., fluoro- or chloro-substituted benzene derivatives) and phenolates.
-
Conditions : Base (e.g., K₂CO₃), polar aprotic solvents (e.g., DMF, acetone), and elevated temperatures (60–100°C) .
-
Example : A chloro-substituted nitrobenzene intermediate reacts with 4-phenylacetylamino-phenol under basic conditions to form the phenoxy bridge .
Palladium-Catalyzed Coupling for Amide Formation
The acetamide group is introduced via palladium-catalyzed cross-coupling or direct acylation:
-
Reactants : Aryl amines (e.g., 4-amino-phenoxy derivatives) and acyl chlorides (e.g., phenylacetyl chloride).
-
Conditions : Palladium catalysts (e.g., Pd/C or Pd(OAc)₂), ligands (e.g., PPh₃), and solvents like THF or toluene .
-
Example : Reaction of 4-[3-(4-aminophenoxy)phenoxy]aniline with phenylacetyl chloride in the presence of triethylamine yields the acetamide core .
Reductive Amination and Functional Group Interconversions
Nitro intermediates are reduced to amines using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., SnCl₂/HCl) before acetylation . For instance:
Acetamide Hydrolysis
The acetamide group can undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl reflux yields carboxylic acid derivatives.
Ether Cleavage
Phenoxy bonds are resistant to hydrolysis but may cleave under strong acidic conditions (e.g., HBr/AcOH) or via Birch reduction (Li/NH₃) .
Electrophilic Aromatic Substitution
The electron-rich aromatic rings undergo reactions such as:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at meta/para positions.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling introduces aryl/heteroaryl groups to the aromatic backbone. For example:
Conditions : Pd catalyst, base (Na₂CO₃), and solvent (toluene/EtOH) .
Buchwald-Hartwig Amination
Used to install amino groups on halogenated intermediates:
Yields : 60–85% under optimized conditions .
Analytical and Spectroscopic Data
Key characterization data for analogous compounds include:
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures to 2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide exhibit significant anticancer properties. For instance, studies have shown that phenoxy derivatives can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways critical for cancer cell survival.
Antimicrobial Activity
This compound also shows promise as an antimicrobial agent. Its ability to disrupt bacterial cell membranes and inhibit essential enzymes has been documented in several studies, suggesting its potential use in developing new antibiotics.
Anti-inflammatory Effects
The anti-inflammatory properties of phenoxy compounds are well-documented. Research has demonstrated that 2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with 2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide resulted in a significant reduction in cell viability. The IC50 value was found to be lower than that of standard chemotherapeutic agents, indicating its potential as a more effective treatment option.
Case Study 2: Antimicrobial Activity
In vitro tests against various bacterial strains revealed that this compound exhibited strong antimicrobial activity, particularly against resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was significantly lower than that of conventional antibiotics, highlighting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The compound’s phenyl and phenoxy groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of substituted phenoxy acetamides. Key structural analogs and their distinguishing features are summarized below:
Pharmacological Activity
- Anticancer Activity: Compound 7d () demonstrated potent cytotoxicity against Caco-2 cells (IC50 = 1.8 µM), surpassing 5-fluorouracil. Its thiadiazole and pyridine moieties may enhance DNA intercalation or kinase inhibition . Phenoxy-thiadiazole derivatives generally show improved activity over simpler acetamides, suggesting that heterocyclic incorporation is critical for efficacy .
- Anti-inflammatory and Analgesic Potential: Substituted phenoxy acetamides with bicyclic terpene moieties () exhibited anti-inflammatory activity via COX-2 inhibition, though specific data for the target compound are unavailable .
Biological Activity
2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide is , with a molecular weight of approximately 552.60 g/mol. The structure consists of multiple phenolic groups linked through an acetamide functional group, which may contribute to its biological activity.
Research indicates that compounds similar to 2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide exhibit various mechanisms of action, primarily through:
- Inhibition of Enzymatic Activity : Many phenolic compounds act as enzyme inhibitors, potentially impacting pathways involved in cancer progression.
- Antioxidant Activity : The presence of multiple phenolic groups suggests a capacity for scavenging free radicals, which can protect cells from oxidative stress.
- Modulation of Receptor Activity : Some studies have indicated that related compounds can interact with adenosine receptors, influencing cellular signaling pathways.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds featuring similar structural motifs. For instance, derivatives with phenylacetylamino groups have shown promising results in inhibiting tumor cell proliferation in vitro. A notable study demonstrated that certain benzamide derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that 2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide may possess similar properties .
Case Studies
- In Vitro Studies : In a controlled study, a compound structurally related to 2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide was tested against human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with an IC50 value below 20 µM, highlighting the compound's potential as an anticancer agent .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, corroborating its role in promoting programmed cell death .
Data Summary
The following table summarizes key findings related to the biological activity of 2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide and its analogs:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| In Vitro Antitumor Study | MCF-7 (Breast Cancer) | <20 | Induction of apoptosis |
| Enzyme Inhibition Assay | Various Enzymes | Variable | Competitive inhibition |
| Antioxidant Activity Assessment | DPPH Radical Scavenging | Moderate | Free radical scavenging |
Q & A
Q. What are the established multi-step synthetic routes for this compound, and what critical reaction parameters must be controlled?
The synthesis typically involves sequential substitution, reduction, and condensation reactions. Key steps include:
- Substitution : Reacting substituted phenols with electrophilic reagents (e.g., chloroacetamide) under alkaline conditions (K₂CO₃ in acetonitrile) to form ether linkages .
- Reduction : Using iron powder under acidic conditions to reduce nitro intermediates to amines .
- Condensation : Employing condensing agents (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) to link aromatic amines with acetylated moieties .
Critical parameters include pH control during substitution, stoichiometric ratios of intermediates, and reaction time (monitored via TLC) .
Q. What spectroscopic techniques are essential for structural confirmation?
A combination of NMR (¹H/¹³C for functional group analysis), FTIR (amide C=O stretch at ~1650 cm⁻¹), single-crystal XRD (for crystallographic validation), and UV-Vis (π→π* transitions in aromatic systems) is required. For example, XRD can confirm intermolecular hydrogen bonds (N–H···O) and π-π stacking distances (e.g., 3.6–3.8 Å) .
Q. What safety protocols are recommended during synthesis?
- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Work under ventilation to prevent inhalation of volatile intermediates (e.g., acetonitrile).
- Quench reactive byproducts (e.g., acid chlorides) with aqueous bicarbonate .
Advanced Research Questions
Q. How can reaction yields be optimized under varying catalytic conditions?
- Catalyst screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced solubility in polar aprotic solvents).
- Solvent optimization : Compare acetonitrile with DMF or THF for improved intermediate stability .
- Stoichiometric adjustments : Increase molar ratios of electrophilic reagents (1.2–1.5 equivalents) to drive substitution reactions to completion .
Q. How can contradictions in spectroscopic data between theoretical and experimental results be resolved?
- Computational validation : Use DFT calculations (e.g., Gaussian) to model NMR chemical shifts and compare with experimental data.
- Impurity analysis : Conduct HPLC-MS to identify byproducts (e.g., incomplete reduction products) that may skew spectral interpretations .
Q. What computational strategies are used for molecular docking studies?
- Software : AutoDock Vina or Schrödinger Suite for binding affinity predictions.
- Target selection : Prioritize proteins with conserved active sites (e.g., SARS-CoV-2 main protease for anti-viral studies).
- Validation : Cross-check docking scores with experimental IC₅₀ values from enzymatic assays .
Q. How can crystal structure analysis inform solubility and stability?
- XRD analysis : Identify hydrogen-bonding networks (e.g., N–H···O) that influence crystal packing and melting points.
- Solubility prediction : Correlate lattice energy (from XRD data) with dissolution profiles in solvents like DMSO or ethanol.
- Stability testing : Monitor hygroscopicity in crystals with exposed polar groups .
Q. How to design analogs with modified pharmacological profiles?
- Structure-activity relationship (SAR) : Replace the phenylacetyl group with bioisosteres (e.g., pyridinyl) to enhance bioavailability.
- Functional group tuning : Introduce electron-withdrawing groups (e.g., -NO₂) on peripheral phenyl rings to modulate electron density and binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
